![molecular formula C19H22N4OS B3002491 (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine CAS No. 433307-47-2](/img/structure/B3002491.png)
(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine
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Description
The compound (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine is a derivative of pyrimidine, a basic nucleus in nucleic acids, which is associated with a variety of biological activities. Pyrimidine derivatives have been used as adenosine receptor antagonists, kinase inhibitors, analgesics, anti-inflammatory agents, and in other medicinal applications . Morpholine, a component of the compound, is a heterocyclic amine with industrial importance and is used in pharmaceuticals and pesticides. Derivatives of morpholine, such as 4-phenyl morpholine, have shown antimicrobial, anti-inflammatory, and central nervous system activities .
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves the treatment of guanidine nitrate with (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones in refluxing ethanol, catalyzed by lithium hydroxide . This method could potentially be adapted for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by spectroscopic methods such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques would be essential in confirming the structure of the compound , ensuring the correct molecular framework and substituents are present.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not described, related compounds have shown a range of biological activities that suggest they may interact with various biological targets through different mechanisms . The presence of the morpholine and phenyl groups could influence the compound's reactivity and binding affinity to biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting point and elemental composition, are typically determined to confirm the identity and purity of the synthesized compounds . These properties are crucial for understanding the behavior of the compound in biological systems and for the development of pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as fomocaines , have been reported to have local anesthetic activity. This suggests that the compound could potentially interact with voltage-gated sodium channels, which are the primary targets of local anesthetics.
Mode of Action
Based on its structural similarity to fomocaines , it can be hypothesized that it may block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons. This results in a loss of sensation, characteristic of local anesthetics.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-2-5-15(6-3-1)16-13-25-19-17(16)18(21-14-22-19)20-7-4-8-23-9-11-24-12-10-23/h1-3,5-6,13-14H,4,7-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJVGZUSDAYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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